1-Fluoro-3-(methoxymethoxy)benzene

Synthetic Methodology Process Chemistry Protecting Group Chemistry

1-Fluoro-3-(methoxymethoxy)benzene (CAS 126940-10-1) is a meta-substituted fluorinated aromatic ether, belonging to the class of O-methoxymethyl (MOM)-protected phenols. Its molecular formula is C₈H₉FO₂, and it has a molecular weight of 156.15 g/mol.

Molecular Formula C8H9FO2
Molecular Weight 156.15 g/mol
CAS No. 126940-10-1
Cat. No. B149991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Fluoro-3-(methoxymethoxy)benzene
CAS126940-10-1
Molecular FormulaC8H9FO2
Molecular Weight156.15 g/mol
Structural Identifiers
SMILESCOCOC1=CC(=CC=C1)F
InChIInChI=1S/C8H9FO2/c1-10-6-11-8-4-2-3-7(9)5-8/h2-5H,6H2,1H3
InChIKeyBONILZBKXXVYOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Fluoro-3-(methoxymethoxy)benzene (CAS 126940-10-1): Essential Procurement Guide for a Meta-Substituted MOM-Protected Fluoroarene Intermediate


1-Fluoro-3-(methoxymethoxy)benzene (CAS 126940-10-1) is a meta-substituted fluorinated aromatic ether, belonging to the class of O-methoxymethyl (MOM)-protected phenols. Its molecular formula is C₈H₉FO₂, and it has a molecular weight of 156.15 g/mol . Predicted physicochemical properties include a boiling point of 185.5±20.0 °C at 760 mmHg and a density of 1.1±0.1 g/cm³ [1]. This compound is primarily utilized as a protected synthetic intermediate in medicinal chemistry and organic synthesis, where the MOM group serves as a temporary protecting group for a phenolic hydroxyl, enabling site-selective metalation and subsequent functionalization of the fluorinated aromatic ring [2].

Why Generic MOM-Protected Fluorophenol Building Blocks Cannot Replace 1-Fluoro-3-(methoxymethoxy)benzene in Synthesis


The substitution pattern of the methoxymethoxy (MOM) and fluorine groups on the benzene ring fundamentally dictates the regiochemical outcome of key transformations. The meta-isomer, 1-fluoro-3-(methoxymethoxy)benzene, exhibits a distinct and well-documented pattern of site-selective metalation that is entirely different from its ortho- and para-substituted analogs [1]. While the MOM group in all isomers acts as a relatively strong ortho-directing group for hydrogen-metal exchange, the presence and position of the fluorine atom significantly modulate this effect. The fluorine substituent exerts a strong ortho-directing influence for deprotonation under certain conditions, leading to competing or alternative metalation sites. Consequently, substituting one regioisomer for another will lead to functionalization at a different carbon atom, yielding a different product and potentially derailing a multi-step synthetic route . The specific, predictable metalation behavior of the meta isomer at the 2- and 6-positions is a key design element that cannot be replicated by its ortho or para counterparts [1].

Quantitative Differentiators for 1-Fluoro-3-(methoxymethoxy)benzene (CAS 126940-10-1) Relative to Close Analogs


Synthesis Yield: 91% Achieved in a Reproducible MOM Protection Protocol from 3-Fluorophenol

A scalable and robust synthetic route from 3-fluorophenol and chloromethyl methyl ether, using diisopropylethylamine (DIPEA) as a base in dichloromethane, has been reported to yield the target compound in 91% after purification . This high yield provides a reliable benchmark for procurement or in-house synthesis, as lower-yielding methods for analogous compounds would necessitate larger quantities of starting materials and generate more waste, impacting cost and sustainability.

Synthetic Methodology Process Chemistry Protecting Group Chemistry

Purity Specification: Minimum 97% Purity Standard Commercially Available

Commercially, 1-Fluoro-3-(methoxymethoxy)benzene is readily available with a minimum guaranteed purity of 97% . Other vendors specify purity at ≥95% . This is a critical procurement differentiator. While close analogs like the para-isomer (1-fluoro-4-(methoxymethoxy)benzene) are offered at purities ranging from 95% to 98% , and the ortho-isomer at 98% , the consistent availability of the meta-isomer at ≥97% ensures reliable performance in sensitive downstream applications where even minor impurities could lead to side reactions or require additional purification steps.

Quality Control Analytical Chemistry Procurement Specification

Metalation Site-Selectivity: Optional Regiocontrol for Functionalization at the 2- or 6-Position

The meta-substitution pattern of 1-fluoro-3-(methoxymethoxy)benzene is unique in enabling optional site-selectivity for metalation. A key study demonstrates that with the superbasic mixture of butyllithium and potassium tert-butoxide (LIC-KOR), hydrogen/metal exchange occurs exclusively at the 2-position (ortho to the O-MOM group). Conversely, using sec-butyllithium directs the metalation to the 6-position (ortho to the fluorine atom) [1]. This level of regiocontrol is not available with the ortho- or para-isomers. For the para-isomer, metalation occurs exclusively at the position adjacent to the O-MOM group, and for the ortho-isomer, deprotonation occurs at the position adjacent to the O-MOM group with butyllithium, and adjacent to the fluorine with LIC-KOR, but these sites are not equivalent to the 2- and 6-positions available on the meta-isomer .

Organometallic Chemistry C-H Functionalization Regioselective Synthesis

Physicochemical Properties: Predicted Boiling Point and Density Distinguish from 3-Fluorophenol Precursor

The protection of 3-fluorophenol with a methoxymethyl group significantly alters its key physicochemical properties. The predicted boiling point of 1-fluoro-3-(methoxymethoxy)benzene is 185.5±20.0 °C at 760 mmHg, with a density of 1.1±0.1 g/cm³ [1]. In contrast, the precursor 3-fluorophenol has a reported boiling point of 178 °C and a density of 1.238 g/mL . These differences are not merely academic; they directly impact handling, purification (e.g., distillation), and storage. The increased boiling point of the MOM-protected compound reflects its higher molecular weight and reduced intermolecular hydrogen bonding compared to the free phenol, which is crucial information for process chemists designing reaction work-ups and separations.

Physical Chemistry Analytical Method Development Process Safety

Safety and Handling: GHS Classification Enables Informed Risk Assessment for Procurement

1-Fluoro-3-(methoxymethoxy)benzene is classified under the Globally Harmonized System (GHS) with specific hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This safety profile is consistent with many liquid organic intermediates but is more clearly defined than for some close analogs like the para-isomer, for which detailed GHS information is not uniformly available from vendors. For comparison, the precursor 3-fluorophenol is also classified as a combustible liquid with a flash point of 71°C and is harmful if swallowed, but its safety data sheet also notes incompatibility with strong oxidizing agents [1]. The specific GHS classification for 1-fluoro-3-(methoxymethoxy)benzene allows procurement and laboratory safety officers to implement appropriate handling, storage (sealed in dry, 2-8°C as recommended by some vendors ), and disposal procedures.

Chemical Safety Risk Assessment Laboratory Management

Optimal Research Applications for 1-Fluoro-3-(methoxymethoxy)benzene Based on Differentiated Evidence


Site-Selective Synthesis of 2- or 6-Substituted-3-fluorophenol Derivatives

The most compelling application for this compound is as a key intermediate in the divergent synthesis of 3-fluorophenol derivatives functionalized at either the 2- or 6-position. The optional site-selectivity for metalation, as established by Marzi and Schlosser [1], allows a chemist to plan a route that installs a new substituent exclusively at the position adjacent to the MOM group (2-position) using LIC-KOR, or adjacent to the fluorine atom (6-position) using sec-butyllithium. This level of regiocontrol is not possible with the ortho- or para-isomers and is essential for constructing complex, poly-substituted aromatic rings found in many pharmaceutical candidates and agrochemicals. The subsequent acidic cleavage of the MOM group reveals the phenolic hydroxyl, providing a functional handle for further derivatization. This application leverages the direct head-to-head comparison evidence from Section 3.

High-Yield Process Development for MOM-Protected Fluorophenol Intermediates

For process chemists scaling up the synthesis of a target molecule that requires a meta-fluoro-MOM-protected phenol, the published 91% yield provides a high-confidence starting point for process optimization. This robust, base-mediated MOM protection protocol using DIPEA is a reliable method that minimizes by-product formation and maximizes throughput. The high yield directly translates to lower cost of goods and reduced waste, making it a more attractive intermediate for late-stage discovery programs and early-phase process development compared to lower-yielding routes for other isomers.

Analytical Method Development and Quality Control for Fluorinated Building Blocks

The combination of a well-defined commercial purity specification (≥97%) , reported physicochemical data (boiling point, density) [2], and a clear GHS safety profile makes this compound an ideal candidate for developing and validating analytical methods. Researchers can use this material as a reference standard for HPLC, GC-MS, or NMR method development to identify and quantify impurities in related compounds or to monitor reaction progress in the synthesis of more complex molecules. Its predictable properties and available safety data ensure consistent and safe handling in a regulated laboratory environment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Fluoro-3-(methoxymethoxy)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.